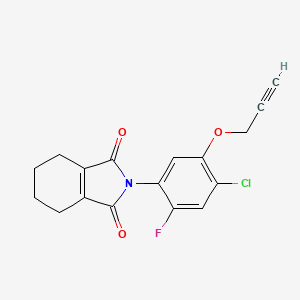

![molecular formula C40H44N2O3 B1217681 4-[3-[3-[Bis[4-(2-methylpropyl)phenyl]methylamino]benzoyl]indol-1-yl]butanoic acid CAS No. 163136-03-6](/img/structure/B1217681.png)

4-[3-[3-[Bis[4-(2-methylpropyl)phenyl]methylamino]benzoyl]indol-1-yl]butanoic acid

Übersicht

Beschreibung

FK-143 ist ein nicht-steroidaler und nicht-kompetitiver Inhibitor des Enzyms 5-Alpha-Reduktase. Dieses Enzym ist für die Umwandlung von Testosteron in Dihydrotestosteron verantwortlich, einem potenten Androgenhormon. FK-143 wurde hinsichtlich seiner potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung von Erkrankungen wie gutartiger Prostatahyperplasie und bestimmten Krebsarten .

Herstellungsmethoden

Die Synthese von FK-143 umfasst mehrere wichtige Schritte:

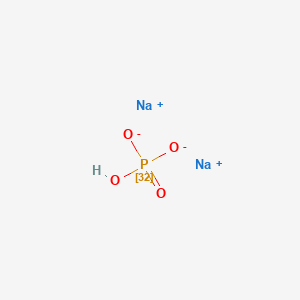

Friedel-Crafts-Kondensation: Indol reagiert mit 3-Nitrobenzoylchlorid in Gegenwart von Aluminiumchlorid in Dichlormethan zu 3-(3-Nitrobenzoyl)indol.

Alkylierung: Das Produkt wird dann mit Ethyl-4-brombutyrat in Gegenwart von Kaliumcarbonat in Dimethylformamid umgesetzt, um 4-[3-(3-Nitrobenzoyl)indol-1-yl]buttersäureethylester zu erhalten.

Hydrolyse: Dieser Ester wird unter Verwendung von Natriumhydroxid in einem Dioxan/Wasser-Gemisch hydrolysiert, um die entsprechende Buttersäure zu erzeugen.

Hydrierung: Die Buttersäure wird über Palladium auf Kohlenstoff in einem Methanol/Dioxan-Gemisch hydriert, um 3-[3-(3-Aminobenzoyl)indol-1-yl]buttersäure zu erhalten.

Vorbereitungsmethoden

The synthesis of FK-143 involves several key steps:

Friedel-Crafts Condensation: Indole reacts with 3-nitrobenzoyl chloride in the presence of aluminum chloride in dichloromethane to form 3-(3-nitrobenzoyl)indole.

Alkylation: The product is then reacted with ethyl 4-bromobutyrate in the presence of potassium carbonate in dimethylformamide to yield 4-[3-(3-nitrobenzoyl)indol-1-yl]butyric acid ethyl ester.

Hydrolysis: This ester is hydrolyzed using sodium hydroxide in a dioxane/water mixture to produce the corresponding butyric acid.

Hydrogenation: The butyric acid is hydrogenated over palladium on carbon in a methanol/dioxane mixture to yield 3-[3-(3-aminobenzoyl)indol-1-yl]butyric acid.

Analyse Chemischer Reaktionen

FK-143 unterliegt verschiedenen Arten chemischer Reaktionen:

Reduktion: Die Nitrogruppe in den Zwischenprodukten wird unter Verwendung von Hydrierung über Palladium auf Kohlenstoff zu einer Aminogruppe reduziert.

Kondensation: Der letzte Schritt beinhaltet eine Kondensationsreaktion, bei der die Aminogruppe mit Bis(4-isobutylphenyl)chlormethan reagiert.

Hydrolyse: Die Estergruppe wird unter Verwendung von Natriumhydroxid zu einer Carbonsäure hydrolysiert.

Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören Aluminiumchlorid, Kaliumcarbonat, Natriumhydroxid und Palladium auf Kohlenstoff. Die Hauptprodukte, die gebildet werden, umfassen verschiedene Zwischenprodukte, die zur endgültigen Verbindung FK-143 führen .

Wissenschaftliche Forschungsanwendungen

Krebsforschung: FK-143 wurde hinsichtlich seiner Antitumorwirkungen untersucht, insbesondere bei hepatozellulärem Karzinom.

Wirkmechanismus

FK-143 entfaltet seine Wirkungen, indem es das Enzym 5-Alpha-Reduktase hemmt. Dieses Enzym ist für die Umwandlung von Testosteron in Dihydrotestosteron verantwortlich, einem potenten Androgenhormon. Durch die Hemmung dieser Umwandlung reduziert FK-143 den Dihydrotestosteronspiegel, was wiederum zu einer Verkleinerung der Prostata und einer Verlangsamung des Fortschreitens bestimmter Krebsarten führen kann .

Wirkmechanismus

FK-143 exerts its effects by inhibiting the enzyme 5-alpha reductase. This enzyme is responsible for converting testosterone to dihydrotestosterone, a potent androgen hormone. By inhibiting this conversion, FK-143 reduces the levels of dihydrotestosterone, which in turn can lead to a reduction in prostate size and a decrease in the progression of certain types of cancer .

Vergleich Mit ähnlichen Verbindungen

FK-143 ähnelt anderen 5-Alpha-Reduktase-Inhibitoren wie Finasterid und Dutasterid. FK-143 ist in seinem nicht-steroidalen und nicht-kompetitiven Hemmmechanismus einzigartig. Im Gegensatz zu Finasterid und Dutasterid, die kompetitive Inhibitoren sind, bindet FK-143 an eine andere Stelle am Enzym, was zu einem anderen Hemmungsprofil führt .

Ähnliche Verbindungen

Finasterid: Ein kompetitiver Inhibitor der 5-Alpha-Reduktase, der hauptsächlich zur Behandlung von gutartiger Prostatahyperplasie und androgenetischer Alopezie eingesetzt wird.

Dutasterid: Ein weiterer kompetitiver Inhibitor der 5-Alpha-Reduktase, der für ähnliche Indikationen wie Finasterid verwendet wird, aber ein breiteres Hemmungsprofil aufweist.

Eigenschaften

IUPAC Name |

4-[3-[3-[bis[4-(2-methylpropyl)phenyl]methylamino]benzoyl]indol-1-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H44N2O3/c1-27(2)23-29-14-18-31(19-15-29)39(32-20-16-30(17-21-32)24-28(3)4)41-34-10-7-9-33(25-34)40(45)36-26-42(22-8-13-38(43)44)37-12-6-5-11-35(36)37/h5-7,9-12,14-21,25-28,39,41H,8,13,22-24H2,1-4H3,(H,43,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACIBZRFAYFTOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C2=CC=C(C=C2)CC(C)C)NC3=CC=CC(=C3)C(=O)C4=CN(C5=CC=CC=C54)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H44N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167524 | |

| Record name | FK 143 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163136-03-6 | |

| Record name | FK-143 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163136036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FK 143 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FK-143 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7U9L4JZ77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![disodium;(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1217605.png)